4-(4-Methoxyphenyl)piperidine hydrochloride physical properties
4-(4-Methoxyphenyl)piperidine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 4-(4-Methoxyphenyl)piperidine Hydrochloride
Introduction
In the landscape of modern drug discovery and development, the piperidine moiety stands out as one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals.[1] Its versatile structure is a cornerstone in the design of therapeutic agents targeting a wide array of biological systems. Within this important class of compounds, 4-(4-Methoxyphenyl)piperidine hydrochloride serves as a critical building block and intermediate for the synthesis of more complex molecules, particularly those with applications in neuroscience and as potential antipsychotics.[2]
This guide provides an in-depth examination of the core physical and chemical properties of 4-(4-Methoxyphenyl)piperidine hydrochloride. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to deliver a practical understanding of these properties, the causality behind their measurement, and their implications for experimental design and synthesis. By grounding our discussion in established analytical protocols and their underlying principles, we offer a self-validating framework for the reliable characterization of this important compound.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. These parameters dictate everything from appropriate storage conditions and solvent selection for reactions to the design of formulation and toxicological studies. The properties of 4-(4-Methoxyphenyl)piperidine hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6748-48-7 | [3][4][5] |
| Molecular Formula | C₁₂H₁₇NO·HCl (or C₁₂H₁₈ClNO) | [3][4][6] |
| Molecular Weight | 227.73 g/mol | [3][4] |
| Appearance | White solid or crystalline powder | [2][3] |
| Melting Point | 174-176 °C | [2] |
| Solubility | Soluble in water and ethanol | [2] |
| Purity | ≥95% - ≥97% (Typical commercial grades) | [3][5] |
The hydrochloride salt form is intentionally prepared to enhance the compound's stability and aqueous solubility compared to its free base, 4-(4-methoxyphenyl)piperidine. This is a common strategy in pharmaceutical chemistry to improve the handling characteristics and bioavailability of amine-containing molecules.
Structural Elucidation and Spectroscopic Signature
The identity and purity of 4-(4-Methoxyphenyl)piperidine hydrochloride are unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Expected Spectroscopic Data:
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¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆ or D₂O, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each type of proton. Key signals would include: a singlet for the methoxy (-OCH₃) protons around 3.7 ppm, two sets of doublets in the aromatic region (approx. 6.8-7.2 ppm) for the protons on the phenyl ring, and a series of multiplets in the aliphatic region (approx. 1.5-3.5 ppm) for the non-equivalent protons of the piperidine ring. The proton on the nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands would include a broad peak above 2500 cm⁻¹ corresponding to the N-H⁺ stretch of the ammonium salt, C-H stretching bands for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) protons, C=C stretching for the aromatic ring (~1600 cm⁻¹ and ~1500 cm⁻¹), and a strong C-O stretch for the methoxy ether group (~1250 cm⁻¹).
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Mass Spectrometry (MS): In MS analysis, the molecular ion peak would correspond to the free base (C₁₂H₁₇NO), with an expected m/z value of approximately 191.27.[7] The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of the methoxy group, providing further structural confirmation.
Experimental Protocols for Physical Characterization
To ensure data integrity and reproducibility, the adoption of standardized, rigorous experimental protocols is non-negotiable. The following sections detail the methodologies for determining the most critical physical properties of this compound.
Protocol 1: Melting Point Determination
The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.
Methodology (Using a Digital Melting Point Apparatus):
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Sample Preparation: Ensure the 4-(4-Methoxyphenyl)piperidine hydrochloride sample is completely dry and finely powdered. Crush any large crystals gently with a spatula.
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Capillary Loading: Tap the open end of a glass capillary tube into the powder sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. A sample height of 2-3 mm is ideal.[8] Using too much sample can lead to an artificially broad melting range.[9]
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Apparatus Setup: Place the loaded capillary tube into the sample holder of the apparatus.[10]
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Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by setting a fast ramp rate (e.g., 10-20°C/minute) to find a rough range.[8]
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Accurate Determination: Set the starting temperature to at least 15-20°C below the expected melting point (e.g., set start to 155°C for an expected MP of ~175°C).[10] Set a slow ramp rate of 1-2°C per minute. This slow heating is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record two temperatures:
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T₁: The temperature at which the first drop of liquid appears.
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T₂: The temperature at which the entire sample becomes a transparent liquid.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For pure 4-(4-Methoxyphenyl)piperidine hydrochloride, this should be a sharp range around 174-176°C.[2]
Workflow for Physical Property Verification
The logical flow for characterizing a new batch of a chemical standard like 4-(4-Methoxyphenyl)piperidine hydrochloride is crucial for ensuring quality control in a research setting.
Caption: Workflow for the physical and structural characterization of a chemical sample.
Protocol 2: Qualitative Solubility Assessment
Solubility dictates the choice of solvents for reactions, purification, and analytical sample preparation. As a hydrochloride salt, this compound's solubility is significantly influenced by the protonation of the piperidine nitrogen.
Principle: The ionic nature of the ammonium hydrochloride group imparts high polarity to the molecule, making it soluble in polar protic solvents like water and ethanol. It is expected to have lower solubility in nonpolar solvents.
Methodology:
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Preparation: To a series of small, labeled test tubes, add approximately 10-20 mg of 4-(4-Methoxyphenyl)piperidine hydrochloride.
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Solvent Addition: To the first tube, add the test solvent (e.g., deionized water) dropwise, starting with 0.5 mL.
-
Observation: After each addition, vortex or agitate the tube for 30 seconds. Observe if the solid dissolves completely.
-
Categorization:
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Soluble: If the compound dissolves completely in ≤ 1 mL of solvent.
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Slightly Soluble: If the compound requires > 1 mL of solvent to dissolve or leaves a small amount of undissolved solid.
-
Insoluble: If the majority of the solid does not dissolve even after adding several milliliters of solvent.
-
-
Testing Series: Repeat steps 2-4 with a range of common laboratory solvents, such as ethanol, methanol, dimethyl sulfoxide (DMSO), and a nonpolar solvent like toluene or hexanes for comparison.
-
Justification: Documenting solubility in solvents like DMSO is critical for researchers preparing stock solutions for biological assays. The observed high solubility in water and ethanol confirms the expected behavior of an amine salt.[2]
From Free Base to Hydrochloride Salt
The conversion of the parent amine to its hydrochloride salt is a fundamental step that drastically alters its physical properties, primarily solubility.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 4-(4-Methoxyphenyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. SDS of 4-(4-Methoxyphenyl)piperidine hydrochloride, Safety Data Sheets, CAS 6748-48-7 - chemBlink [chemblink.com]
- 5. 4-(4-Methoxyphenyl)piperidine hydrochloride, CasNo.6748-48-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 6. 4-(4-METHOXY-PHENYL)-PIPERIDINE HYDROCHLORIDE [chemicalbook.com]
- 7. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
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